4-Munana
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Overview
Description
Preparation Methods
4-MUNANA is synthesized through a series of chemical reactions involving the coupling of 4-methylumbelliferone with N-acetyl-α-D-neuraminic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
4-MUNANA undergoes hydrolysis when exposed to neuraminidase enzymes, resulting in the formation of 4-methylumbelliferone . This reaction is commonly used in neuraminidase activity assays. The hydrolysis reaction is typically carried out under mild conditions, such as neutral pH and room temperature . The major product formed from this reaction is 4-methylumbelliferone, which is a fluorescent compound .
Scientific Research Applications
4-MUNANA is widely used in scientific research as a substrate for neuraminidase activity assays . It is employed in the development of microplate-based assays for neuraminidase inhibitors, which are important in the study of antiviral drugs . Additionally, this compound is used to study the molecular mechanisms of drugs like aspirin and celecoxib targeting mammalian neuraminidase-1 . It is also used for fluorescent staining of sialidases in polyacrylamide gel electrophoresis (PAGE) .
Mechanism of Action
The mechanism of action of 4-MUNANA involves its hydrolysis by neuraminidase enzymes . The neuraminidase enzyme cleaves the glycosidic bond between the 4-methylumbelliferyl group and the N-acetyl-α-D-neuraminic acid, resulting in the release of 4-methylumbelliferone . This reaction can be quantitatively measured by detecting the fluorescence of 4-methylumbelliferone .
Comparison with Similar Compounds
4-MUNANA is similar to other fluorometric substrates used in enzyme assays, such as 4-methylumbelliferyl-β-D-glucuronide and 4-methylumbelliferyl-α-D-glucopyranoside . this compound is unique in its specificity for neuraminidase enzymes, making it particularly useful for studying neuraminidase activity and inhibition . Other similar compounds include 2-O-(p-nitrophenyl)-α-D-N-acetylneuraminic acid and N-acetyl-2,3-dehydro-2-deoxyneuraminic acid .
Properties
Molecular Formula |
C21H24NNaO11 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14+,17+,18+,19+,21+;/m0./s1 |
InChI Key |
NNNXBDLJYKMDAI-NLSRWXBQSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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